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Compound of Interest

Compound Name: Fivel

Cat. No.: B1672736

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FiVel, a novel vimentin-targeting small molecule,
with other alternative compounds. The information presented is based on available
experimental data to objectively assess its performance in terms of specificity and selectivity.

Executive Summary

FiVel is a promising anti-cancer agent that demonstrates selective cytotoxicity towards
mesenchymal cancer cells that express the intermediate filament protein vimentin (VIM). Its
mechanism of action involves direct binding to vimentin, leading to hyperphosphorylation at
specific serine residues, disruption of the vimentin filament network, and ultimately, mitotic
catastrophe and cell death in VIM-expressing cancer cells. Structure-activity relationship (SAR)
studies have led to the development of FiVel derivatives with significantly improved potency
and selectivity. This guide will delve into the quantitative data supporting these claims, outline
the experimental methodologies, and visualize the key signaling pathways involved.

Quantitative Performance Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of
FiVel and its derivatives in comparison to other vimentin inhibitors. Lower IC50 values indicate
higher potency.
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Table 1: In Vitro Cytotoxicity of FiVel and its Derivatives in Vimentin-Expressing and Non-

Expressing Cancer Cell Lines

Selectivity
. Vimentin Index (VIM-
Compound Cell Line . IC50 (nM) .
Expression negative / VIM-
positive)
] HT-1080 N
Fivel ] Positive 1564[1] >12.8
(Fibrosarcoma)
MCF-7 (Breast ]
Negative >20000[1]
Cancer)
HT-1080 N
4e ) Positive 44[1] 253
(Fibrosarcoma)
MCF-7 (Breast ) ~11132
Negative
Cancer) (calculated)
HT-1080, RD, N Data not Data not
11a Positive ] ]
GCT available available
) HT-1080, RD, N Data not Data not
11j Positive ) )
GCT available available
HT-1080, RD, » Data not Data not
11k Positive ] ]
GCT available available

Table 2: In Vitro Cytotoxicity of Alternative Vimentin Inhibitors
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Compound Cell Line IC50 Reference
) ] ) 25 nM (cell cycle
Withaferin A Corneal Fibroblasts [2]
arrest)

Vascular Endothelial

12 nM (GO/G1 arrest) [2]
Cells

Various Tumor Cell
) ~250 nM (average) [2]
Lines

ALD-R491 A549 (Lung Cancer) Data not available [3]

Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)

This protocol is a widely used method for determining cell viability based on the quantification
of ATP, which is an indicator of metabolically active cells.

Materials:

Cells in culture (e.g., HT-1080, MCF-7)

Opaque-walled multiwell plates (96-well or 384-well)

CellTiter-Glo® Reagent (Promega)

Plate shaker

Luminometer

Procedure:

o Seed cells in opaque-walled multiwell plates at a desired density in 100 pL (96-well) or 25 pL
(384-well) of culture medium.
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» Prepare control wells containing medium without cells for background luminescence

measurement.

e Add the test compound (e.g., FiVel, derivatives, or other inhibitors) at various concentrations
to the experimental wells.

 Incubate the plates for the desired period (e.g., 72 hours).
» Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

e Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each

well.
e Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

» Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent
signal.

e Record the luminescence using a luminometer.

e The IC50 values are calculated from the dose-response curves.

Kinase Selectivity Profiling

To determine the selectivity of FiVel, it was profiled against a panel of approximately 100
kinases. While the exact protocol used for FiVel is not publicly detailed, a general
methodology for in vitro kinase inhibitor profiling is described below.

Principle: The activity of a panel of kinases is measured in the presence and absence of the
test compound. The percentage of inhibition is calculated to determine the selectivity profile of
the compound. Various assay formats can be used, including radiometric assays (e.g., using
33P-ATP) or fluorescence/luminescence-based assays that measure ADP production (e.g.,
ADP-GIlo™ Kinase Assay).

General Protocol (using ADP-Glo™ Kinase Assay):

¢ Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, ATP, and the
test compound (FiVel) at a fixed concentration (e.g., 10 puM).
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e Kinase Reaction: Incubate the plate at the optimal temperature for the kinases (usually 30°C
or 37°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to
proceed.

o ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the
remaining ATP.

o Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to
ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

o Measurement: Measure the luminescence using a plate reader.

e Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to
the kinase activity. The percentage of inhibition for each kinase is calculated by comparing
the signal in the presence of the inhibitor to the control (vehicle-treated) wells.

Signaling Pathways and Mechanisms of Action
FiVel Mechanism of Action

FiVel exerts its selective anti-cancer effects by directly targeting vimentin in mesenchymal
cells. The binding of FiVel to the rod domain of vimentin induces a cascade of events
culminating in mitotic catastrophe.
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Cell Death

Click to download full resolution via product page

Caption: FiVel binds to vimentin, leading to hyperphosphorylation and mitotic catastrophe.

Experimental Workflow for FiVel Specificity Analysis

The following diagram illustrates a typical workflow for assessing the specificity and selectivity
of a small molecule inhibitor like FiVel.
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Caption: Experimental workflow for evaluating FiVel's specificity and selectivity.

Conclusion

FiVel and its derivatives, particularly 4e, represent a promising class of selective inhibitors for
vimentin-expressing mesenchymal cancers. The available data demonstrates a clear
therapeutic window between their effects on VIM-positive and VIM-negative cancer cells. The
mechanism of action, involving the induction of vimentin hyperphosphorylation and subsequent
mitotic catastrophe, offers a novel strategy for targeting cancers that are often resistant to
conventional chemotherapies. Further investigation into the in vivo efficacy and safety of these
compounds is warranted. This guide provides a foundational understanding for researchers
interested in exploring the therapeutic potential of vimentin inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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